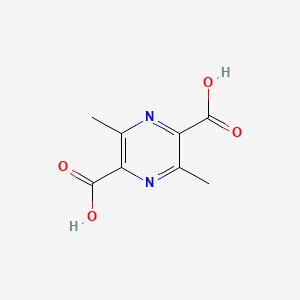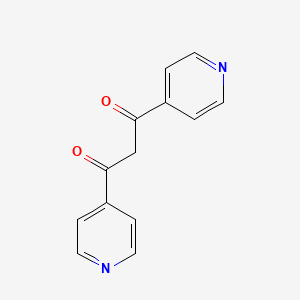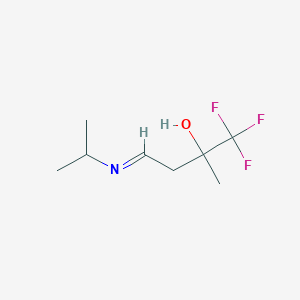
3,6-Dimethylpyrazine-2,5-dicarboxylic acid
Descripción general
Descripción
3,6-Dimethylpyrazine-2,5-dicarboxylic acid is an organic compound with the molecular formula C8H8N2O4 It is a derivative of pyrazine, characterized by the presence of two carboxylic acid groups at the 2 and 5 positions and two methyl groups at the 3 and 6 positions
Mecanismo De Acción
Target of Action
It is known that this compound forms a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules . This suggests that it may interact with biological targets that have a strong affinity for hydrogen bonding.
Mode of Action
It is known that the compound forms a unique three-dimensional lattice structure through hydrogen bonding . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the target’s structure or function.
Biochemical Pathways
Given its structure and hydrogen bonding capabilities, it may potentially influence pathways that involve hydrogen bond-dependent interactions .
Pharmacokinetics
Its solubility and stability in various organic solvents suggest that it may have good bioavailability .
Result of Action
Its ability to form a unique three-dimensional lattice structure suggests that it may have significant effects on the structure and function of its targets .
Action Environment
The action of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid can be influenced by environmental factors such as temperature, fluorinion, and shear stress . These factors can affect the compound’s ability to form gels and its thermotropic behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient synthetic route for 3,6-dimethylpyrazine-2,5-dicarboxylic acid involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate. The reaction is carried out in 1,4-dioxane with vigorous stirring and refluxing for four days. The mixture is then filtered, and the filtrate is evaporated to dryness. The resulting solid is suspended in anhydrous ethanol, and a solution of silver nitrate in water is added. The suspension is stirred rapidly as sodium hydroxide is added dropwise over 20 minutes. The mixture is then stirred for two days, and the ethanol is removed by rotary evaporation. The residue is filtered to remove silver oxide and silver .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethylpyrazine-2,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major product of the oxidation reaction is this compound. Reduction and substitution reactions can yield various derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,6-Dimethylpyrazine-2,5-dicarboxylic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of new materials and as a ligand in coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrazine: A simpler derivative of pyrazine with two methyl groups at the 2 and 5 positions.
Tetramethylpyrazine: Contains four methyl groups at the 2, 3, 5, and 6 positions.
3,6-Dimethylpyrazine-2,5-dicarboxylic acid dimethyl ester: An ester derivative of the title compound with methyl groups replacing the hydrogen atoms of the carboxylic acid groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form hydrogen-bonded networks and coordinate with metal ions makes it valuable in supramolecular chemistry and materials science .
Propiedades
IUPAC Name |
3,6-dimethylpyrazine-2,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-3-5(7(11)12)10-4(2)6(9-3)8(13)14/h1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVHHZKDJQVMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C(=O)O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B3136926.png)





![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)






